
N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide (also known as N,N-Dimethyl-2,5-dimethoxybenzylamine hydrobromide) is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a white crystalline powder with a melting point of 135-137°C and a molecular weight of 311.3 g/mol. N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide is commonly used as a reference compound in the development of new drugs and as a reagent in various organic syntheses.
科学的研究の応用
Synthetic Chemistry Applications
In the realm of synthetic chemistry, photosensitive protecting groups such as 2,5-dimethoxybenzyl derivatives are highlighted for their promising potential. These groups are instrumental in protecting reactive sites during chemical synthesis, allowing for more precise and controlled reactions. Amit, Zehavi, and Patchornik's review on the use of photosensitive protecting groups underscores the developmental stage of these applications and their significant promise for future synthetic methodologies (Amit, Zehavi, & Patchornik, 1974).
Medicinal Chemistry and Drug Development
Naphthalimide compounds, which share structural similarities with N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide, are extensively studied for their medicinal applications. These compounds interact with biological macromolecules, showing extensive potential in cancer therapy, antibacterial, antifungal, and antiviral treatments. Gong, Addla, Lv, and Zhou’s comprehensive review on heterocyclic naphthalimides outlines the current state and future directions of these compounds in medicinal chemistry, including their role as anticancer agents, diagnostic tools, and cell imaging agents (Gong, Addla, Lv, & Zhou, 2016).
Environmental Science
The removal of environmental pollutants such as naphthalene from water systems through adsorption methods is a critical area of research. Alshabib’s review on the adsorption of naphthalene using various adsorbents highlights the effectiveness of modified materials in pollutant removal and suggests the integration of adsorption with other processes for enhanced removal efficiency (Alshabib, 2021).
Advanced Materials
The development of plastic scintillators for radiation detection involves the use of naphthalene derivatives as luminescent dyes. Salimgareeva and Kolesov's review of scintillators based on polymethyl methacrylate and luminescent dyes demonstrates the potential of naphthalene derivatives in improving the characteristics of scintillators, including their efficiency, stability, and optical properties (Salimgareeva & Kolesov, 2005).
作用機序
Target of Action
A structurally similar compound, 25cn-nboh, is known to be a selective agonist for the5-HT2A receptor . This receptor is a subtype of the 5-HT (serotonin) receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in various physiological processes such as mood regulation, appetite, and sleep .
Mode of Action
As an agonist, N-(2,5-dimethoxybenzyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide would bind to its target receptor and mimic the action of the natural ligand, in this case, serotonin. This binding can trigger a series of biochemical reactions within the cell, leading to changes in cellular function .
Biochemical Pathways
phospholipase C (PLC) pathway , resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules further trigger the release of calcium from intracellular stores and activation of protein kinase C (PKC), respectively, leading to various downstream effects .
Pharmacokinetics
Similar compounds like 25cn-nboh are extensively metabolized in human hepatocytes, with metabolites formed via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of 25CN-NBOH is catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .
Result of Action
Activation of the 5-ht2a receptor can lead to various cellular responses, including changes in cell morphology, gene expression, and neurotransmitter release .
特性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2.BrH/c1-21-16-10-11-19(22-2)15(12-16)13-20-18-9-5-7-14-6-3-4-8-17(14)18;/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBNVRUSZVWSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCC3=CC=CC=C23.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-Dimethoxybenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

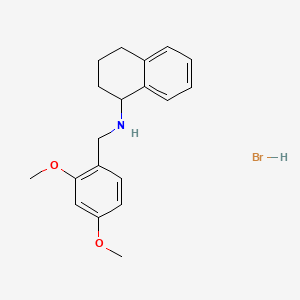
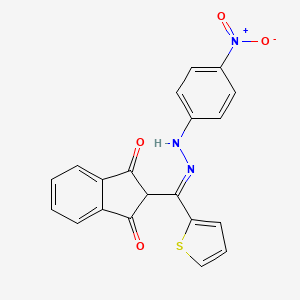
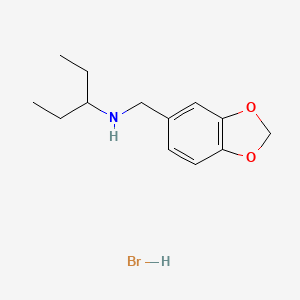
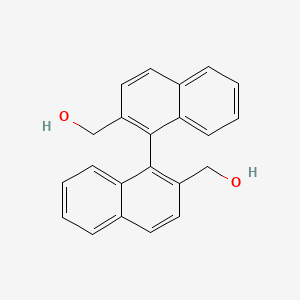

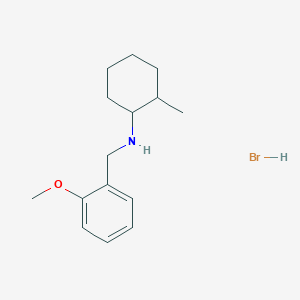
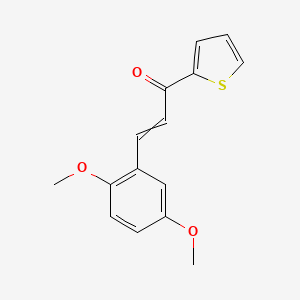


![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)
amine hydrobromide; 95%](/img/structure/B6352068.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)
